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Executive Summary & Chemical Identity

CAS 901555-98-4 corresponds to Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a
substituted thiophene ester synthesized via the Gewald reaction.[1] This compound serves as a
critical intermediate in the synthesis of pharmacologically active heterocyclic compounds,
including potential anti-inflammatory and antimicrobial agents.

Accurate mass spectrometry characterization is essential for monitoring reaction progress
(esterification/transesterification) and purity profiling. This guide compares the propyl ester with
its common analog, the Ethyl ester (CAS 4815-24-1), highlighting the diagnostic mass shifts
that allow for unambiguous identification.[2]
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Property Target Compound Comparative Analog
Propyl 2-amino-4,5- Ethyl 2-amino-4,5-

Chemical Name dimethylthiophene-3- dimethylthiophene-3-
carboxylate carboxylate

CAS Number 901555-98-4 4815-24-1

Formula C10H15NO2S CoH13NO2S

Monoisotopic Mass 213.0823 Da 199.0667 Da

[M+H]* Precursor m/z 214.09 m/z 200.07

Experimental Protocol (LC-MS/MS)

To replicate the fragmentation data described below, the following standardized protocol is

recommended. This setup ensures optimal ionization and reproducible fragmentation.

Chromatographic Conditions

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 um).
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes (The propyl ester is more lipophilic and will elute
later than the ethyl ester).

Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters

lonization Source: Electrospray lonization (ESI), Positive Mode.
Capillary Voltage: 3.5 kV.

Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the
primary ester cleavage and secondary ring fragmentation.
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Fragmentation Analysis & Mechanism

The fragmentation of CAS 901555-98-4 follows a distinct pathway governed by the stability of
the thiophene core and the lability of the ester group.[1]

Primary Pathway: Ester Cleavage

Upon collisional activation, the protonated precursor [M+H]* (m/z 214) undergoes a
characteristic loss of the alkoxy group. For propyl esters, this typically occurs via two competing
mechanisms:

o MclLafferty-like Rearrangement: Transfer of a

-hydrogen from the propyl chain to the carbonyl oxygen, leading to the neutral loss of
propene (42 Da).

o Transition:
[1]
o Product: 2-amino-4,5-dimethylthiophene-3-carboxylic acid (protonated).[1]

 Inductive Cleavage: Direct loss of the propoxy radical or propanol molecule (less common in
even-electron ESI but possible as a neutral loss of propanol (60 Da) to form an acylium ion).

o Transition:
[1]

Secondary Pathway: Decarboxylation & Core
Fragmentation

The resulting acid ion (m/z 172) or acylium ion (m/z 154) further fragments:
o Water Loss: The acid ion (m/z 172) loses water (-18 Da) to form the acylium ion m/z 154.

» Decarbonylation: The acylium ion loses carbon monoxide (CO, -28 Da) to generate the
stable thienyl carbocation at m/z 126.[2]
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Diagnostic Transitions Table

Precursor lon Product lon Proposed
Neutral Loss . CE (eV)
(m/z) (m/z) Identity
Carboxylic Acid
214.1 172.1 -42 Da (Propene) 15
Core
-60 Da _
214.1 154.1 Acylium lon 25
(Propanol)
Dehydration
172.1 154.1 -18 Da (H20) 25
Product
154.1 126.1 -28 Da (CO) Thienyl Core 35

Visualization of Fragmentation Pathway

The following diagram illustrates the mechanistic pathway from the precursor ion to the stable
core fragments.

Precursor [M+H]+
m/z 214

(Propyl Ester)

Loss of Propene
(-42 Da)

Fragment [M+H-C3H6]+
m/z 172
(Carboxylic Acid)

Loss of Propanol
(-60 Da)

-H20 (-18 Da)

Acylium lon [M+H-C3H70OH]+
m/z 154

-CO (-28 Da)

Thienyl Core [M+H-C3H70OH-CO]+

m/z 126
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Caption: ESI+ fragmentation pathway of Propyl 2-amino-4,5-dimethylthiophene-3-

carboxylate showing primary ester cleavage.

Comparative Analysis: Propyl vs. Ethyl Ester

In drug development, switching ester groups (e.g., Ethyl to Propyl) is a common strategy to

modulate lipophilicity.[2] Distinguishing these two requires analyzing the specific mass shifts.

Key Differentiators

o Precursor Shift: The Propyl ester (214) is +14 Da heavier than the Ethyl ester (200),
corresponding to the extra methylene (-CHz-) group.

e Common Fragment lon: Both compounds collapse to the same carboxylic acid core at m/z

172 and acylium ion at m/z 154.

o Propyl:
(Loss of 42)[2]
o Ethyl:[1][3][4]

(Loss of 28)

o Conclusion: The presence of m/z 172 in both spectra confirms the identical thiophene

core, while the precursor mass confirms the ester identity.[2]

Feature

Propyl Ester (CAS 901555-
98-4)

Ethyl Ester (CAS 4815-24-
1)

Precursor [M+H]*

214

200

Primary Neutral Loss

-42 (Propene)

-28 (Ethylene)

Core Fragment 1

m/z 172

m/z 172

Core Fragment 2

m/z 126

m/z 126

Retention Time

Later (More Lipophilic)

Earlier (Less Lipophilic)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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